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An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Sor-C13, a first-in-class selective
inhibitor of the Transient Receptor Potential Vanilloid 6 (TRPV6) calcium channel. Sor-C13 is a
synthetic 13-amino acid peptide with potential as an antineoplastic agent.[1][2] This document
details its mechanism of action, summarizes key quantitative data from preclinical and clinical
studies, outlines experimental protocols, and visualizes associated signaling pathways and
workflows.

Core Concepts: Sor-C13 and the TRPV6 Target

Sor-C13 is a synthetic peptide derived from the C-terminal region of soricidin, a paralytic
peptide found in the saliva of the Northern Short-tailed shrew.[2] It has been identified as a
high-affinity antagonist of the TRPV6 channel.[2][3]

The TRPV6 channel is a highly selective calcium channel that is overexpressed in a variety of
epithelial cancers, including prostate, breast, ovarian, and pancreatic cancer.[4][5][6] This
overexpression is associated with poor prognosis.[7] In cancer cells, elevated TRPV6 activity
leads to a sustained increase in intracellular calcium, which drives proliferation, inhibits
apoptosis, and promotes metastasis.[5][6][8] Sor-C13 exerts its anti-cancer effects by binding
to TRPV6 and inhibiting this influx of calcium.[8][9]

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b610925?utm_src=pdf-interest
https://www.benchchem.com/product/b610925?utm_src=pdf-body
https://www.benchchem.com/product/b610925?utm_src=pdf-body
https://www.soricimed.com/sor-c13.htm
https://pmc.ncbi.nlm.nih.gov/articles/PMC5418314/
https://www.benchchem.com/product/b610925?utm_src=pdf-body
https://www.benchchem.com/product/b610925?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5418314/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5418314/
https://www.medchemexpress.com/sor-c13.html
https://www.mdpi.com/2079-7737/13/3/168
https://www.jcancer.org/v11p0374.htm
https://pmc.ncbi.nlm.nih.gov/articles/PMC6930427/
https://aacrjournals.org/cancerres/article/78/13_Supplement/1936/626292/Abstract-1936-The-central-role-of-NFAT-signalling
https://www.jcancer.org/v11p0374.htm
https://pmc.ncbi.nlm.nih.gov/articles/PMC6930427/
https://firstwordpharma.com/story/4314678
https://www.benchchem.com/product/b610925?utm_src=pdf-body
https://firstwordpharma.com/story/4314678
https://www.cancer.gov/publications/dictionaries/cancer-drug/def/trpv6-calcium-channel-inhibitor-sor-c13
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610925?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

Mechanism of Action: The NFAT Signaling Pathway

The primary mechanism of action of Sor-C13 involves the disruption of the calcium-dependent
Nuclear Factor of Activated T-cells (NFAT) signaling pathway.[7][9] In cancer cells with
overexpressed TRPVG6, the continuous influx of calcium activates calmodulin. This calcium-
calmodulin complex then activates calcineurin, a phosphatase that dephosphorylates NFAT,
leading to its nuclear translocation and activation of target genes involved in cell proliferation
and survival.[7] By blocking the initial calcium entry through TRPV6, Sor-C13 prevents the
activation of this entire cascade, ultimately leading to decreased cancer cell viability and
apoptosis.[7][9]

Signaling Pathway Diagram
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Sor-C13 Mechanism of Action
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Caption: Sor-C13 inhibits TRPVG6, blocking the Ca2*/Calmodulin/Calcineurin/NFAT pathway.
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Quantitative Data Summary

The following tables summarize the key quantitative data for Sor-C13 from preclinical and
clinical studies.

Table 1: In Vitro Efficacy of Sor-C13

Parameter Value Cell Line(s) Reference
IC50 14 nM Not Specified [2][3]

EC50 14 nM Not Specified [10][11]
TRPV6 Current

Reduction oI

83.5 nM 18 + 4.0% Not Specified [10][11]
417.5 nM 22+ 4% Not Specified [10][11]
835 nM 24 £ 4% Not Specified [10][11]

25 uM 25+ 5% Not Specified [10][11]

Table 2: Preclinical In Vivo Efficacy of Sor-C13 In
Xenograft Models

Dosing Tumor Growth

Animal Model Tumor Type . L Reference
Regimen Inhibition
_ 400, 600, 800
) Ovarian (SKOV- o 59% at 800
NOD/SCID mice mg/kg daily, i.p. [12]
3) mg/kg
for 12 days
) Ovarian (SKOV- 665 mg/kg (425
NOD/SCID mice 59% [10]
3) pmole/kg)

Table 3: Phase | Clinical Trial of Sor-C13 (NCT01578564)
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Parameter Details Reference
) Open-label, dose escalation
Study Design ) [2][13]
(3+3 design)
_ _ 23 patients with advanced
Patient Population ] o o [1][13]
solid tumors of epithelial origin
Intravenous (V) administration
Dosing Regimen on days 1-3 and 8-10 of a 21- [2][13]
day cycle
1.375, 2.75, 4.13, 5.5, and 6.2
Dose Levels [2][13]
mg/kg
Maximum Tolerated Dose )
Not established [13][14]
(MTD)
Transient Grade 2
o o hypocalcemia (managed with
Dose-Limiting Toxicities (DLTSs) ] o [13]
calcium and vitamin D
supplementation)
Urticaria (definitely related);
Treatment-Related Grade 3
elevated ALT/AST, headache, [13][14]
Adverse Events ] ]
hypokalemia (possibly related)
54.5% of evaluable patients
Efficacy (22) showed stable disease [13][14]
(2.8 to 12.5 months)
27% reduction in a pancreatic
Best Response tumor with a 55% reduction in [2][13][14]

CA19-9 levels at 6.2 mg/kg

Experimental Protocols
In Vivo Xenograft Study

Objective: To evaluate the anti-tumor efficacy of Sor-C13 in a mouse model of human ovarian
cancer.
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Experimental Workflow Diagram:
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Caption: Workflow for assessing Sor-C13 efficacy in an ovarian cancer xenograft model.
Methodology:

e Cell Culture: Human ovarian cancer cells (SKOV-3) are cultured in appropriate media until a
sufficient number of cells are obtained.

e Animal Model: Female NOD/SCID mice are used for the study.

o Tumor Implantation: A suspension of SKOV-3 cells is injected subcutaneously into the flank
of each mouse.

o Tumor Growth Monitoring: Tumors are allowed to grow until they reach a palpable size, at
which point tumor volume is measured regularly.

e Randomization and Treatment: Mice are randomized into treatment and control groups. The
treatment group receives daily intraperitoneal injections of Sor-C13 at specified doses (e.qg.,
400, 600, 800 mg/kg) for a defined period (e.g., 12 days).[12] The control group receives a
vehicle control.

o Efficacy Assessment: Tumor growth is monitored throughout the treatment period. At the end
of the study, tumors are excised and weighed. Tumor growth inhibition is calculated as the
percentage difference in tumor volume or weight between the treated and control groups.

Phase | Clinical Trial

Objective: To assess the safety, tolerability, pharmacokinetics, and preliminary efficacy of Sor-
C13 in patients with advanced solid tumors.

Experimental Workflow Diagram:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b610925?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610925?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

